(Diethoxyphosphoryl)methyl 4-methylbenzenesulfonate

Description

Properties

IUPAC Name |

diethoxyphosphorylmethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19O6PS/c1-4-16-19(13,17-5-2)10-18-20(14,15)12-8-6-11(3)7-9-12/h6-9H,4-5,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOEFFQWLRUBDME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(COS(=O)(=O)C1=CC=C(C=C1)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19O6PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60400648 | |

| Record name | (Diethoxyphosphoryl)methyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31618-90-3 | |

| Record name | Diethyl P-[[[(4-methylphenyl)sulfonyl]oxy]methyl]phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31618-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Diethoxyphosphoryl)methyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphonic acid, P-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-, diethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.881 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tosyloxymethyl diethyl phosphonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K73UH7E54 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(Diethoxyphosphoryl)methyl 4-methylbenzenesulfonate CAS number 31618-90-3 properties

An In-Depth Technical Guide to (Diethoxyphosphoryl)methyl 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Reagent in Modern Organic Synthesis

This compound, commonly referred to as diethyl (tosyloxy)methylphosphonate, is a pivotal organophosphorus compound with the CAS number 31618-90-3.[1][2] This reagent has garnered significant attention in the scientific community for its role as a versatile building block, particularly in the construction of carbon-carbon bonds. Its unique structure combines the reactivity of a phosphonate ester with the excellent leaving group properties of a tosylate moiety.[3] This dual functionality makes it an indispensable tool for introducing the diethoxyphosphorylmethyl group into various molecular scaffolds, which is a key step in preparing reagents for the renowned Horner-Wadsworth-Emmons (HWE) reaction.[4][5]

This guide provides an in-depth exploration of the compound's properties, synthesis, and core applications, with a focus on the mechanistic rationale and practical considerations essential for laboratory success.

Chemical Structure and Identification

The structure features a central methylene bridge connecting a diethyl phosphonate group and a tosylate group. This arrangement is key to its reactivity.

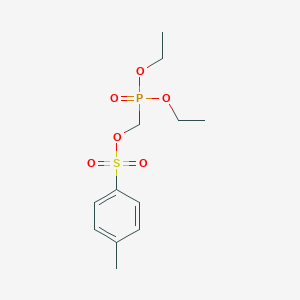

Caption: Chemical structure of this compound.

Physicochemical and Spectral Properties

A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use in research and development.

Compound Identification and Physical Properties

The key identifiers and physical characteristics of the compound are summarized below. It is typically supplied as a colorless to yellow liquid or solid, and proper storage under an inert atmosphere at 2-8°C is recommended to maintain its integrity.

| Property | Value | Source |

| CAS Number | 31618-90-3 | [1][2] |

| Molecular Formula | C₁₂H₁₉O₆PS | [1] |

| Molecular Weight | 322.31 g/mol | [1][6] |

| IUPAC Name | diethoxyphosphorylmethyl 4-methylbenzenesulfonate | [2] |

| Synonyms | Diethyl (tosyloxy)methylphosphonate, DETP | [1][3] |

| Appearance | Colorless to yellow liquid or solid | |

| Purity | ≥97% - 98% | [1] |

| Storage Conditions | Inert atmosphere, 2-8°C | [7] |

Spectral Data Summary

Spectroscopic data is critical for confirming the identity and purity of the reagent. While raw spectra are best consulted from spectral databases, the key techniques used for characterization are listed here.

| Spectroscopic Technique | Description | Source |

| ¹³C NMR | Provides information on the carbon framework of the molecule. | [2] |

| ³¹P NMR | Characteristic signals confirm the presence and chemical environment of the phosphorus atom in the phosphonate group. | [2] |

| IR Spectroscopy | Shows characteristic absorption bands for P=O, S=O, and C-O functional groups. | [2] |

| Raman Spectroscopy | Complements IR data for vibrational mode analysis. | [2] |

| LC-MS | Used to confirm molecular weight and purity. | [7] |

Core Application: The Horner-Wadsworth-Emmons Reaction

The primary application of this compound is as a precursor to phosphonate ylides for the Horner-Wadsworth-Emmons (HWE) reaction.[3] The HWE reaction is a powerful method for synthesizing alkenes from aldehydes or ketones, renowned for its high stereoselectivity, typically favoring the formation of (E)-alkenes.[4][5]

Mechanistic Rationale

The HWE reaction proceeds through a well-defined mechanism. The use of a phosphonate-stabilized carbanion, which is more nucleophilic but less basic than a Wittig ylide, is a key feature.[4] This leads to a more controlled reaction and simplifies product purification, as the dialkylphosphate byproduct is water-soluble and easily removed.[5]

The general workflow involves three critical stages:

-

Ylide Generation: A strong base deprotonates the phosphonate, creating a nucleophilic carbanion (ylide).[4]

-

Nucleophilic Attack: The ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone, forming an intermediate.[8]

-

Elimination: This intermediate rearranges and eliminates a water-soluble dialkyl phosphate salt, yielding the final alkene product.[4]

Caption: Generalized workflow of the Horner-Wadsworth-Emmons reaction.

Field-Proven Experimental Protocol: Synthesis of (E)-Stilbene

This protocol describes a representative HWE reaction using a phosphonate derived from the title compound's structural class to react with benzaldehyde.

Objective: To synthesize (E)-stilbene from benzaldehyde and diethyl benzylphosphonate.

Materials:

-

Diethyl benzylphosphonate (prepared via reaction of a benzyl halide with triethyl phosphite, a related pathway to using the title compound with a nucleophile)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Benzaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Ylide Generation:

-

To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add sodium hydride (1.1 equivalents).

-

Wash the NaH with anhydrous hexanes (3x) to remove mineral oil, decanting the hexanes carefully via cannula.

-

Add anhydrous THF to the flask to create a slurry. Cool the flask to 0°C in an ice bath.

-

Slowly add a solution of diethyl benzylphosphonate (1.0 equivalent) in anhydrous THF to the NaH slurry via a dropping funnel over 15 minutes.

-

Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the ylide is often indicated by the cessation of hydrogen gas evolution.

-

-

Reaction with Aldehyde:

-

Cool the ylide solution back to 0°C.

-

Slowly add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF.

-

Causality Insight: The slow addition at low temperature is crucial to control the exothermic reaction and maximize stereoselectivity by favoring the thermodynamically preferred anti-addition pathway.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 3-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C.

-

Transfer the mixture to a separatory funnel and add ethyl acetate and water.

-

Separate the layers. Wash the organic layer sequentially with water and then brine.

-

Self-Validation Check: The aqueous washes effectively remove the water-soluble diethyl phosphate byproduct, a key advantage of the HWE reaction.[5]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol or column chromatography on silica gel (e.g., 5% ethyl acetate in hexanes) to yield pure (E)-stilbene.

-

Safety and Handling

This compound is an active chemical reagent and must be handled with appropriate safety precautions. It is classified as a flammable liquid and is harmful if swallowed or inhaled.[9] It also causes skin and serious eye irritation and may cause respiratory irritation.[10]

| Hazard Class | GHS Code | Description | Source |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | |

| Skin Irritation | H315 | Causes skin irritation | |

| Eye Irritation | H319 | Causes serious eye irritation | |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [10] |

| Flammable Liquid | H226 | Flammable liquid and vapour | [9] |

| Aquatic Hazard (Chronic) | H412 | Harmful to aquatic life with long lasting effects | [9] |

Recommended Handling Practices:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9]

-

Personal Protective Equipment (PPE): Wear protective gloves (nitrile or butyl rubber), a laboratory coat, and chemical safety goggles or a face shield.[9][10]

-

Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take measures to prevent static discharge.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place under an inert atmosphere.[9]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[9]

Conclusion

This compound is a powerful and versatile reagent whose value is firmly established in synthetic organic chemistry. Its well-defined reactivity, primarily as a precursor for the stereoselective Horner-Wadsworth-Emmons reaction, makes it a go-to choice for the synthesis of (E)-alkenes. By understanding its fundamental properties, mechanistic pathways, and safety requirements, researchers can confidently and effectively leverage this compound to advance complex synthetic programs in drug discovery and materials science.

References

-

Diethyl P-[[[(4-methylphenyl)sulfonyl]oxy]methyl]phosphonate. PubChem, National Library of Medicine. [Link]

-

This compound. Oakwood Chemical. [Link]

-

Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]

-

SAFETY DATA SHEET. Carl ROTH. [Link]

-

Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link]

-

This compound | Drug Information. PharmaCompass.com. [Link]

-

Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Diethyl P-[[[(4-methylphenyl)sulfonyl]oxy]methyl]phosphonate | C12H19O6PS | CID 4193599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 31618-90-3: diethyl (tosyloxy)methylphosphonate [cymitquimica.com]

- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 5. Wittig-Horner Reaction [organic-chemistry.org]

- 6. 31618-90-3 | this compound | C-C Bond Formation | Ambeed.com [ambeed.com]

- 7. 31618-90-3|this compound|BLD Pharm [bldpharm.com]

- 8. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 9. echemi.com [echemi.com]

- 10. carlroth.com [carlroth.com]

Diethyl (tosyloxy)methylphosphonate: A Comprehensive Technical Guide for Synthetic and Medicinal Chemists

Introduction: Unveiling a Key Synthetic Workhorse

Diethyl (tosyloxy)methylphosphonate, often abbreviated as DESMP, is a pivotal organophosphorus reagent that has garnered significant attention within the realms of organic synthesis and medicinal chemistry.[1][2] Its strategic importance is most prominently highlighted by its role as a critical intermediate in the industrial synthesis of Tenofovir, a cornerstone antiviral agent in the treatment of HIV/AIDS and Hepatitis B.[1][2][3][4] This guide provides an in-depth exploration of DESMP, from its fundamental chemical properties and synthesis to its nuanced reactivity and practical applications, tailored for researchers, scientists, and professionals in drug development.

This document will delve into the causality behind the synthetic protocols, offering insights honed from practical application to ensure not just procedural accuracy, but a deeper understanding of the underlying chemical principles.

Core Molecular Attributes and Physicochemical Properties

Understanding the fundamental properties of Diethyl (tosyloxy)methylphosphonate is paramount for its effective handling, storage, and application in synthesis.

| Property | Value | Reference(s) |

| CAS Number | 31618-90-3 | [1][2] |

| Molecular Formula | C₁₂H₁₉O₆PS | [1][2] |

| Molecular Weight | 322.31 g/mol | [1][2] |

| Appearance | Clear, colorless to pale yellow oily liquid | [1][2] |

| Boiling Point | 137 °C at 0.02 mmHg | [2] |

| Density | ~1.255 g/cm³ | [1][2] |

| Refractive Index | 1.4980 - 1.5020 | [1][2] |

| Solubility | Sparingly soluble in chloroform, dichloromethane, ethyl acetate, and methanol. | [2] |

Stability and Storage: Diethyl (tosyloxy)methylphosphonate should be stored in a cool, well-ventilated area, ideally in a refrigerator (2-8°C) under an inert atmosphere to maintain its stability and purity.[1] It is crucial to keep the container tightly sealed to prevent moisture ingress, which can lead to hydrolysis.

Synthesis of Diethyl (tosyloxy)methylphosphonate: A Tale of Two Reactions

The synthesis of DESMP is a well-established two-step process, commencing with the formation of a hydroxylated phosphonate intermediate, which is subsequently tosylated. Understanding the nuances of each step is critical for achieving high yields and purity.

Step 1: Synthesis of Diethyl (hydroxymethyl)phosphonate

The initial step involves the reaction of diethyl phosphite with a formaldehyde source, typically paraformaldehyde. This reaction is a nucleophilic addition of the phosphite to the carbonyl group of formaldehyde.

Reaction Scheme: (C₂H₅O)₂P(O)H + (CH₂O)n → (C₂H₅O)₂P(O)CH₂OH

Experimental Protocol: Synthesis of Diethyl (hydroxymethyl)phosphonate

-

Reagents and Setup: In a reaction vessel equipped with a stirrer, thermometer, and condenser, combine diethyl phosphite and paraformaldehyde. A catalytic amount of a base, such as triethylamine or an inorganic base like potassium carbonate, is typically added.[5]

-

Reaction Execution: The reaction mixture is heated, often to a temperature between 50-120°C, and stirred for several hours (typically 2-4 hours).[5][6] The use of a base catalyst is crucial as it facilitates the deprotonation of diethyl phosphite, generating the more nucleophilic phosphite anion.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled. If an organic solvent was used, it is removed under reduced pressure. The crude diethyl (hydroxymethyl)phosphonate can be purified by vacuum distillation, although care must be taken as it can be prone to decomposition at high temperatures.[5]

Causality Behind Experimental Choices:

-

Choice of Base: Triethylamine is a common choice due to its ability to act as a non-nucleophilic base, promoting the desired reaction without competing as a nucleophile. Inorganic bases can also be employed and may offer advantages in terms of cost and ease of removal.

-

Temperature Control: The reaction is exothermic. Careful temperature control is necessary to prevent side reactions and ensure a safe process. The elevated temperature is required to depolymerize paraformaldehyde and drive the reaction to completion.

Step 2: Tosylation of Diethyl (hydroxymethyl)phosphonate

The hydroxyl group of the intermediate is then converted to a tosylate, which is an excellent leaving group. This is achieved by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base.

Reaction Scheme: (C₂H₅O)₂P(O)CH₂OH + TsCl → (C₂H₅O)₂P(O)CH₂OTs + HCl

Experimental Protocol: Tosylation to Yield Diethyl (tosyloxy)methylphosphonate

-

Reagents and Setup: The crude or purified diethyl (hydroxymethyl)phosphonate is dissolved in a suitable anhydrous solvent, such as dichloromethane or toluene. The solution is cooled, typically to a temperature between -10°C and 0°C.[3]

-

Addition of Reagents: An acid-binding agent, most commonly triethylamine or pyridine, is added to the cooled solution.[7] p-Toluenesulfonyl chloride is then added portion-wise or as a solution, ensuring the temperature remains low.[3]

-

Reaction and Monitoring: The reaction mixture is stirred at a low temperature for a period, often 1-2 hours, and then allowed to warm to room temperature and stirred for an additional several hours.[3] The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, it is quenched with water or an aqueous solution. The organic layer is separated, washed (e.g., with dilute acid, bicarbonate solution, and brine), dried over an anhydrous salt (like sodium sulfate), and the solvent is removed under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure diethyl (tosyloxy)methylphosphonate.[3]

Causality Behind Experimental Choices:

-

Low-Temperature Addition: The tosylation reaction is highly exothermic. Adding the p-toluenesulfonyl chloride at low temperatures is critical to control the reaction rate, prevent the formation of side products, and ensure safety. A common side reaction at higher temperatures is the formation of an alkyl chloride from the displacement of the newly formed tosylate by the chloride ion generated during the reaction.[8]

-

Role of the Acid-Binding Agent: Triethylamine or pyridine is essential to neutralize the hydrochloric acid (HCl) by-product of the reaction. This prevents the acid from catalyzing unwanted side reactions, such as the degradation of the product or starting material.

-

Anhydrous Conditions: All reagents and solvents must be anhydrous. p-Toluenesulfonyl chloride readily reacts with water, which would consume the reagent and reduce the yield of the desired product.

Visualizing the Synthesis Workflow:

Caption: A simplified workflow for the two-step synthesis of DESMP.

Reactivity and Mechanistic Insights

The synthetic utility of diethyl (tosyloxy)methylphosphonate hinges on the presence of the tosylate group, which is an excellent leaving group due to the resonance stabilization of the resulting tosylate anion. This makes the methylene carbon adjacent to the phosphonate group highly susceptible to nucleophilic attack.

Mechanism of Nucleophilic Substitution:

The primary reaction of DESMP in synthetic applications is nucleophilic substitution (SN2). A nucleophile (Nu⁻) attacks the electrophilic carbon, displacing the tosylate group.

Caption: Generalized SN2 reaction mechanism of DESMP with a nucleophile.

This reactivity is the cornerstone of its application in the synthesis of Tenofovir.

Application in Drug Development: The Synthesis of Tenofovir

The most significant application of diethyl (tosyloxy)methylphosphonate is as a key building block in the synthesis of Tenofovir.[4][9] Tenofovir is an acyclic nucleotide phosphonate analog that acts as a reverse transcriptase inhibitor.[3]

In the synthesis of Tenofovir, the hydroxyl group of (R)-9-(2-hydroxypropyl)adenine (HPA) acts as the nucleophile, attacking the electrophilic carbon of DESMP to form the crucial ether linkage.[9][10]

The Key Coupling Step in Tenofovir Synthesis:

Sources

- 1. nbinno.com [nbinno.com]

- 2. Cas 31618-90-3,Diethyl (tosyloxy)methylphosphonate | lookchem [lookchem.com]

- 3. Diethyl (tosyloxy)methylphosphonate | 31618-90-3 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN101565433A - New production technology of diethyl (tosyloxy)methylphosphonate - Google Patents [patents.google.com]

- 7. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. reddit.com [reddit.com]

- 9. dspace.mit.edu [dspace.mit.edu]

- 10. CN101870713A - Industrial production process for tenofovir disoproxil fumarate - Google Patents [patents.google.com]

An In-depth Technical Guide to (Diethoxyphosphoryl)methyl 4-methylbenzenesulfonate: Structure, Synthesis, and Applications

Introduction

(Diethoxyphosphoryl)methyl 4-methylbenzenesulfonate, a multifunctional organophosphorus compound, serves as a pivotal reagent in modern organic synthesis. While its formal name is descriptive, it is more commonly known in laboratory settings by synonyms such as Diethyl (tosyloxy)methylphosphonate. This guide provides an in-depth exploration of its molecular structure, nomenclature, synthesis, and critical applications for researchers and professionals in drug development and chemical sciences. The compound's unique architecture, featuring both a reactive phosphonate moiety and an excellent tosylate leaving group, renders it a versatile building block for the construction of complex molecular frameworks. Its primary utility lies in its role as a stable, electrophilic precursor for generating a variety of substituted phosphonates, which are key intermediates in reactions like the Horner-Wadsworth-Emmons olefination.

Nomenclature and Structural Elucidation

A precise understanding of a reagent begins with its unambiguous identification through systematic nomenclature and structural analysis.

Systematic and Common Names

-

IUPAC Name: diethoxyphosphorylmethyl 4-methylbenzenesulfonate[1]

-

Common Synonyms: Diethyl (tosyloxy)methylphosphonate, Diethyl p-toluenesulfonyloxymethylphosphonate, Diethyl 4-toluenesulfonyloxymethylphosphonate[1][2]

Key Identifiers

| Identifier | Value | Source |

| CAS Number | 31618-90-3 | [1][3][4] |

| Molecular Formula | C12H19O6PS | [1][3][4] |

| Molecular Weight | 322.32 g/mol | [1][3] |

Molecular Structure

The structure of this compound is characterized by a central methylene (-CH2-) bridge connecting a diethyl phosphonate group [-P(O)(OEt)2] to a 4-methylbenzenesulfonate (tosylate, -OTs) group. The tosylate is a superlative leaving group, a consequence of the resonance stabilization of its resulting anion. This makes the methylene carbon highly susceptible to nucleophilic attack. The phosphonate group, in turn, is a critical functional handle for subsequent chemical transformations, most notably the Horner-Wadsworth-Emmons reaction.[5]

Caption: 2D Structure of this compound.

Synthesis and Mechanistic Insights

The preparation of diethyl (tosyloxy)methylphosphonate is a robust, two-step process that is readily scalable in a laboratory setting. The chosen pathway leverages common, cost-effective starting materials and well-understood reaction mechanisms.[6]

Synthetic Workflow

The synthesis initiates with the condensation of diethyl phosphite and paraformaldehyde to generate an intermediate alcohol, diethyl (hydroxymethyl)phosphonate. This intermediate is then esterified with p-toluenesulfonyl chloride (TsCl) to yield the final product.

Caption: General workflow for the synthesis of the title compound.

Experimental Protocol

The following protocol is a representative procedure adapted from established methodologies.[7]

Step 1: Synthesis of Diethyl (hydroxymethyl)phosphonate

-

To a stirred aqueous solution of an inorganic base (e.g., sodium carbonate) and paraformaldehyde at 0-5°C, add diethyl phosphite dropwise.

-

The choice of an aqueous medium with an inorganic base is a cost-effective and safer alternative to organic bases like triethylamine.[7]

-

After the addition is complete, the reaction mixture is gradually warmed and maintained at an elevated temperature (e.g., 90-95°C) for several hours to ensure complete reaction.[7]

-

Upon cooling, the intermediate can be extracted from the aqueous phase using an appropriate organic solvent.

Step 2: Synthesis of this compound

-

The crude diethyl (hydroxymethyl)phosphonate from Step 1 is dissolved in a suitable solvent.

-

An acid scavenger (e.g., an inorganic base) is added.

-

p-Toluenesulfonyl chloride is added portion-wise while maintaining a controlled temperature. The tosyl chloride converts the hydroxyl group into a tosylate, which is an excellent leaving group.[8] This activation is crucial for the compound's utility as an electrophile. The base neutralizes the hydrochloric acid byproduct generated during the reaction.

-

After the reaction is complete, the product is isolated through standard workup procedures, including washing with water to remove water-soluble byproducts, followed by purification, typically via column chromatography.

This self-validating system ensures high yield and purity by controlling reaction conditions and effectively removing byproducts at each stage.

Applications in Synthetic Chemistry

The synthetic utility of this compound stems from the tosylate group's high leaving group ability, which makes the adjacent methylene carbon a potent electrophilic site.

Precursor for Horner-Wadsworth-Emmons (HWE) Reagents

This compound is a key precursor for synthesizing a wide array of substituted phosphonates. These custom phosphonates are the direct reagents used in the Horner-Wadsworth-Emmons (HWE) reaction to produce alkenes, often with high (E)-stereoselectivity.[5][9] The HWE reaction is a cornerstone of alkene synthesis due to its reliability and the ease of removing its water-soluble phosphate byproduct.[9]

Mechanism of Application

A nucleophile (Nu⁻) can readily displace the tosylate group via an SN2 reaction to generate a new, more complex phosphonate. This new phosphonate can then be deprotonated at the α-carbon (adjacent to the phosphorus) to form a stabilized carbanion, which subsequently reacts with aldehydes or ketones in the HWE reaction.

Caption: Role as a precursor in a generalized HWE reaction sequence.

This strategy is highly valuable in medicinal chemistry and natural product synthesis for constructing carbon-carbon double bonds with predictable stereochemistry. For instance, it has been employed in the synthesis of vinylic sulfoximines and other complex molecules.[10]

Physicochemical and Spectroscopic Data

A summary of the physical and chemical properties is essential for safe handling, storage, and characterization.

Properties Summary

| Property | Value | Source |

| Physical Form | Colorless to yellow liquid or solid | |

| Purity | Typically ≥95-98% | [4][11] |

| Storage Conditions | Inert atmosphere, 2-8°C | [12] |

| Topological Polar Surface Area | 87.3 Ų | [3] |

| Rotatable Bonds | 8 | [3][4] |

Spectroscopic Characterization

While specific spectra are found in databases, the expected signals based on the structure are:

-

¹H NMR: Resonances for the aromatic protons of the tosyl group (~7.3-7.8 ppm), a singlet for the tosyl methyl group (~2.4 ppm), a multiplet for the ethoxy methylene protons (~4.2 ppm), a triplet for the ethoxy methyl protons (~1.3 ppm), and a characteristic doublet for the central P-CH₂-O protons due to coupling with the ³¹P nucleus.

-

¹³C NMR: Signals corresponding to the carbons of the ethyl groups, the tosyl group, and the central methylene carbon, which will show coupling to the phosphorus atom.

-

³¹P NMR: A single resonance in the typical range for alkyl phosphonates.

-

IR Spectroscopy: Strong characteristic absorption bands for S=O stretching from the sulfonate (~1360 and 1175 cm⁻¹) and P=O stretching from the phosphonate (~1250 cm⁻¹).

Conclusion

This compound is a highly valuable and versatile electrophilic phosphonate precursor. Its straightforward synthesis and the predictable reactivity of the tosylate leaving group make it an indispensable tool for organic chemists. Its primary application as a starting material for custom Horner-Wadsworth-Emmons reagents allows for the efficient and stereoselective synthesis of diverse alkenes, underscoring its importance in the fields of fine chemical synthesis, drug discovery, and materials science. This guide provides the foundational knowledge for researchers to confidently incorporate this powerful reagent into their synthetic strategies.

References

-

Title: Diethyl P-[[[(4-methylphenyl)sulfonyl]oxy]methyl]phosphonate Source: PubChem URL: [Link]

-

Title: Horner–Wadsworth–Emmons reaction Source: Wikipedia URL: [Link]

-

Title: this compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry Source: PharmaCompass.com URL: [Link]

-

Title: Horner-Wadsworth-Emmons Reaction Source: NROChemistry URL: [Link]

-

Title: Reactions of Diethyl Mesyl- or Tosyloxyphosphonates with Diethyl Phosphite and Base: A Method Claimed to Yield Bisphosphonates. Source: ResearchGate URL: [Link]

-

Title: Arbuzov Reaction Source: Organic Chemistry Portal URL: [Link]

-

Title: Synthesis method of diethyl (tosyloxy)methylphosphonate Source: Eureka | Patsnap URL: [Link]

-

Title: this compound Source: Oakwood Chemical URL: [Link]

-

Title: Exploring the Use of a Horner-Wadsworth-Emmons Reaction in the Synthesis of Higher Order Sugars Source: Griffith Research Online URL: [Link]

-

Title: Diethylphosphite Source: Wikipedia URL: [Link]

-

Title: What is the role and mechanism of action of tosyl chloride in organic synthesis? Source: ResearchGate URL: [Link]

- Title: CN109053799B - Synthesis method of diethyl p-toluenesulfonyloxymethylphosphonate Source: Google Patents URL

-

Title: formation of phosphonate esters with the Arbuzov reaction Source: YouTube URL: [Link]

-

Title: Synthesis Workshop: The Arbuzov Reaction (Episode 34) Source: YouTube URL: [Link]

-

Title: General procedure for the synthesis of sulfonamides Source: The Royal Society of Chemistry URL: [Link]

-

Title: this compound, 95% | 31618-90-3 Source: J&K Scientific URL: [Link]

Sources

- 1. Diethyl P-[[[(4-methylphenyl)sulfonyl]oxy]methyl]phosphonate | C12H19O6PS | CID 4193599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [oakwoodchemical.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. chemscene.com [chemscene.com]

- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 6. Synthesis method of diethyl (tosyloxy)methylphosphonate - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN109053799B - Synthesis method of diethyl p-toluenesulfonyloxymethylphosphonate - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. jk-sci.com [jk-sci.com]

- 11. labsourcepro.com [labsourcepro.com]

- 12. 31618-90-3|this compound|BLD Pharm [bldpharm.com]

Synthesis of (Diethoxyphosphoryl)methyl 4-methylbenzenesulfonate from Diethyl Phosphite: A Comprehensive Technical Guide

Abstract

This technical guide provides an in-depth exploration of the synthesis of (Diethoxyphosphoryl)methyl 4-methylbenzenesulfonate, a key intermediate in various organic syntheses. The synthesis is approached from readily available starting materials: diethyl phosphite, paraformaldehyde, and p-toluenesulfonyl chloride. This document elucidates the underlying reaction mechanisms, provides a detailed, step-by-step experimental protocol, and outlines robust analytical methods for the characterization and purity assessment of the final product. The content is tailored for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, offering both theoretical understanding and practical, field-proven insights to ensure successful and reproducible outcomes.

Introduction

This compound, also known as diethyl p-toluenesulfonyloxymethylphosphonate, is a versatile bifunctional reagent of significant interest in organic chemistry. Its structure incorporates both a phosphonate moiety and a tosylate leaving group, rendering it a valuable precursor for the introduction of the phosphonomethyl group into various molecular scaffolds. This dual functionality is particularly exploited in the synthesis of phosphonate analogues of biologically active molecules, including enzyme inhibitors and therapeutic agents.

The synthesis of this target molecule from diethyl phosphite represents an efficient and scalable route. This guide will detail a two-step, one-pot procedure that involves the initial formation of diethyl hydroxymethylphosphonate, followed by in-situ tosylation. The causality behind each experimental choice, from reagent stoichiometry to reaction conditions, will be thoroughly explained to provide a comprehensive understanding of the process.

Reaction Mechanism and Scientific Rationale

The synthesis proceeds through a two-stage reaction sequence. Understanding the mechanism of each stage is crucial for optimizing reaction conditions and troubleshooting potential issues.

Stage 1: Formation of Diethyl Hydroxymethylphosphonate

The first stage involves the base-catalyzed addition of diethyl phosphite to paraformaldehyde. Diethyl phosphite exists in a tautomeric equilibrium, with the major species being the tetracoordinate phosphonate form and the minor species being the tricoordinate phosphite form. The reaction is believed to proceed through the more nucleophilic tricoordinate tautomer.

A base, typically an inorganic carbonate or an amine, is used to deprotonate the diethyl phosphite, increasing its nucleophilicity. The resulting phosphite anion then attacks the electrophilic carbon of formaldehyde (derived from the depolymerization of paraformaldehyde), leading to the formation of an alkoxide intermediate. Subsequent protonation yields diethyl hydroxymethylphosphonate. This reaction is a variation of the Pudovik reaction.[1]

Stage 2: Tosylation of Diethyl Hydroxymethylphosphonate

The second stage is the esterification of the newly formed hydroxyl group with p-toluenesulfonyl chloride (tosyl chloride). This reaction proceeds via a nucleophilic attack of the hydroxyl oxygen on the electrophilic sulfur atom of tosyl chloride. An inorganic base is crucial in this step to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards the product. The choice of base and solvent is critical to prevent side reactions.

The overall reaction can be represented as follows:

Step 1: (C₂H₅O)₂P(O)H + (CH₂O)n → (C₂H₅O)₂P(O)CH₂OH

Step 2: (C₂H₅O)₂P(O)CH₂OH + TsCl → (C₂H₅O)₂P(O)CH₂OTs + HCl

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with in-process controls and clear endpoints.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Notes |

| Diethyl phosphite | 762-04-9 | 138.10 | 138.0 g (1.0 mol) | Ensure high purity (>98%). |

| Paraformaldehyde | 30525-89-4 | (30.03)n | 33.0 g (1.1 mol) | Use a finely powdered form. |

| Sodium Carbonate | 497-19-8 | 105.99 | 84.8 g (0.8 mol) | Anhydrous. |

| p-Toluenesulfonyl chloride | 98-59-9 | 190.65 | 209.7 g (1.1 mol) | Store in a desiccator. |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | 1000 mL | Anhydrous. |

| Water | 7732-18-5 | 18.02 | As needed | Deionized. |

| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | As needed | |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed | |

| Phase Transfer Catalyst (e.g., Tetrabutylammonium chloride) | 1112-67-0 | 277.91 | 0.72 g (2.6 mmol) | Optional, but can improve reaction rate.[2] |

Step-by-Step Methodology

Safety First: This procedure involves hazardous materials.[3][4][5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[5][6]

-

Reaction Setup: Assemble a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

-

Initial Charge: To the flask, add paraformaldehyde (33.0 g), sodium carbonate (84.8 g), the phase transfer catalyst (0.72 g, if used), and water (900 mL).[2]

-

Cooling: Cool the stirred suspension to 0-5 °C using an ice-water bath.

-

Addition of Diethyl Phosphite: Add diethyl phosphite (138.0 g) dropwise via the dropping funnel over a period of 4-10 hours, ensuring the internal temperature is maintained between 0-5 °C.[2] The slow addition is critical to control the exothermic reaction.

-

Condensation Reaction: After the addition is complete, slowly raise the temperature to 80-90 °C and maintain it for 4-10 hours to drive the condensation reaction to completion.[2]

-

Cooling for Tosylation: Cool the reaction mixture back down to 0-5 °C.

-

Addition of p-Toluenesulfonyl Chloride: Add p-toluenesulfonyl chloride (209.7 g) portion-wise, keeping the temperature below 15 °C.[2]

-

Esterification Reaction: Once the addition is complete, allow the reaction to warm to room temperature and then heat to 40-50 °C for 3-12 hours.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 300 mL).

-

Washing: Combine the organic layers and wash successively with water (2 x 200 mL) and brine (1 x 200 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

Purification

The crude product is typically an oil. Purification can be achieved by vacuum distillation or column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Characterization and Analytical Methods

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals include a triplet for the methyl protons and a quartet for the methylene protons of the ethoxy groups, a doublet for the P-CH₂-O protons, and signals corresponding to the aromatic protons and the methyl group of the tosyl moiety.

-

¹³C NMR: Will show characteristic peaks for the carbons of the ethoxy groups, the P-CH₂-O carbon, and the carbons of the tosyl group.[7]

-

³¹P NMR: A single peak in the phosphonate region is expected, confirming the formation of the pentavalent phosphorus species.[7]

-

-

Infrared (IR) Spectroscopy: Key vibrational bands to look for include P=O stretching, P-O-C stretching, S=O stretching, and C-O-S stretching.[7]

Chromatographic and Other Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): A powerful tool for assessing the purity of phosphonate compounds.[8] Due to their polarity, specialized techniques like Ion-Pair Reversed-Phase HPLC (IP-RPLC) or Hydrophilic Interaction Liquid Chromatography (HILIC) may be employed.[8][9]

-

Mass Spectrometry (MS): Provides information on the molecular weight of the product, confirming its identity.[10]

-

Elemental Analysis: Can be used to determine the elemental composition (C, H, P, S) of the purified product.

Process Visualization

Reaction Workflow Diagram

Caption: Overall workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from diethyl phosphite, paraformaldehyde, and p-toluenesulfonyl chloride is a robust and scalable process. By carefully controlling the reaction parameters, particularly temperature and the rate of addition of reagents, high yields of the desired product can be achieved. The detailed protocol and analytical methods provided in this guide serve as a comprehensive resource for researchers and professionals, enabling the reliable production of this important synthetic intermediate. Adherence to the outlined safety precautions is paramount throughout the procedure.

References

-

Overview of different analytical methods for the detection of diverse phosphonates. ResearchGate. Available at: [Link]

-

Compositional Analysis of Metal(IV) Phosphate and Phosphonate Materials—Pitfalls and Best Practices. MDPI. Available at: [Link]

-

Detecting traces of phosphonates. Wiley Analytical Science. Available at: [Link]

-

Phosphonates. Hach. Available at: [Link]

-

Diethyl P-[[[(4-methylphenyl)sulfonyl]oxy]methyl]phosphonate. PubChem. Available at: [Link]

- CN109053799B - Synthesis method of diethyl p-toluenesulfonyloxymethylphosphonate. Google Patents.

-

DIETHYLPHOSPHITE Safety Data Sheet. Gelest, Inc. Available at: [Link]

-

SAFETY DATA SHEET - Diethyl phosphite. Chem Service. Available at: [Link]

-

Arbuzov Reaction. Organic Chemistry Portal. Available at: [Link]

-

Illustrated Glossary of Organic Chemistry - Arbuzov Reaction (Michaelis-Arbuzov Reaction). UCLA Chemistry and Biochemistry. Available at: [Link]

-

Michaelis–Arbuzov reaction. Wikipedia. Available at: [Link]

-

Diethylphosphite. Wikipedia. Available at: [Link]

-

This compound. Oakwood Chemical. Available at: [Link]

-

Arbuzov Reaction. YouTube. Available at: [Link]

-

Synthesis method of diethyl (tosyloxy)methylphosphonate. Patsnap. Available at: [Link]

-

diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. Organic Syntheses. Available at: [Link]

-

This compound. PharmaCompass. Available at: [Link]

-

Reactions of Diethyl Mesyl- or Tosyloxyphosphonates with Diethyl Phosphite and Base: A Method Claimed to Yield Bisphosphonates. ResearchGate. Available at: [Link]

-

Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate. National Institutes of Health. Available at: [Link]

-

Synthesis and Reactions of α-Hydroxyphosphonates. MDPI. Available at: [Link]

-

Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. MDPI. Available at: [Link]

-

The reaction of diethyl (diethoxymethyl)phosphonate (57) with o-aminophenol. ResearchGate. Available at: [Link]

-

Scheme 3. Reaction of compound 1 with diethyl phosphite in the presence... ResearchGate. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. CN109053799B - Synthesis method of diethyl p-toluenesulfonyloxymethylphosphonate - Google Patents [patents.google.com]

- 3. gelest.com [gelest.com]

- 4. fishersci.com [fishersci.com]

- 5. cdn.chemservice.com [cdn.chemservice.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. Diethyl P-[[[(4-methylphenyl)sulfonyl]oxy]methyl]phosphonate | C12H19O6PS | CID 4193599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 10. 31618-90-3|this compound|BLD Pharm [bldpharm.com]

(R)-9-(2-Hydroxypropyl)adenine: The Chiral Cornerstone in the Synthesis of Tenofovir

An In-Depth Technical Guide

Introduction: The Strategic Importance of Tenofovir and its Synthesis

Tenofovir is a cornerstone of modern antiretroviral therapy, widely prescribed for the management of HIV and chronic hepatitis B infections.[1] As a nucleotide reverse transcriptase inhibitor, its efficacy is fundamentally linked to its specific molecular structure. The global health demand for Tenofovir necessitates manufacturing processes that are not only high-yielding and cost-effective but also robustly control the drug's stereochemistry. The entire biological activity of Tenofovir hinges on a single chiral center. The synthesis of this critical chiral building block, (R)-9-(2-hydroxypropyl)adenine, or (R)-HPA, is therefore the lynchpin of the entire Tenofovir production chain.[2][3]

This guide provides an in-depth analysis of (R)-HPA, exploring its pivotal role and the diverse synthetic strategies developed to produce it. We will dissect the causality behind various experimental choices, from classical chemical routes to advanced chemoenzymatic methods, offering a comprehensive resource for researchers, chemists, and professionals in drug development.

Part 1: The Central Intermediate: A Profile of (R)-HPA

(R)-HPA is the molecule that introduces the essential stereochemistry into the final Tenofovir drug substance.[2] Understanding its properties and its place in the synthetic pathway is crucial for process optimization and development.

Chemical and Physical Properties

(R)-(+)-9-(2-Hydroxypropyl)adenine is a white to off-white crystalline powder.[2] Its stability and defined physical characteristics make it a reliable intermediate in large-scale manufacturing.

| Property | Value | Source |

| CAS Number | 14047-28-0 | [2] |

| Molecular Formula | C₈H₁₁N₅O | [2][4] |

| Molecular Weight | 193.21 g/mol | [2][5] |

| Melting Point | ~193°C | [2] |

| Boiling Point | 457.7°C | [2] |

| Appearance | White to off-white crystalline powder | [2] |

The Causality of Chirality: Why the (R)-Enantiomer?

The therapeutic activity of Tenofovir is exclusively associated with the (R)-enantiomer. The specific spatial arrangement of the hydroxymethyl and methyl groups on the acyclic side chain is critical for the correct phosphorylation by cellular kinases and subsequent binding to and inhibition of the viral reverse transcriptase enzyme. The (S)-enantiomer is inactive. Therefore, the primary goal of any commercially viable Tenofovir synthesis is the efficient and highly selective production of the (R)-intermediate. This fundamental requirement drives the choice of all preceding synthetic steps.

Retrosynthetic Analysis: Deconstructing Tenofovir

A retrosynthetic view illustrates the importance of (R)-HPA as a primary building block. The synthesis of Tenofovir can be logically disconnected into (R)-HPA and a phosphonate side chain, establishing (R)-HPA as the key chiral precursor.

Caption: Retrosynthetic analysis of Tenofovir highlighting (R)-HPA.

Part 2: A Comparative Analysis of Synthetic Strategies for (R)-HPA

The industrial production of (R)-HPA has evolved significantly, with several competing strategies that balance cost, efficiency, stereoselectivity, and environmental impact.

Caption: Workflow from (R)-HPA to the final active ingredient, Tenofovir.

Conclusion

(R)-9-(2-hydroxypropyl)adenine is unequivocally the key intermediate in the synthesis of Tenofovir, as it instills the vital stereochemistry required for the drug's antiviral activity. The journey to produce this intermediate efficiently and economically showcases a fascinating evolution in synthetic chemistry. While classical alkylation methods remain relevant, the field is progressively moving towards more elegant and sustainable solutions. Chemoenzymatic routes, with their exceptional selectivity and environmentally benign conditions, represent the state-of-the-art, offering a pathway to produce this life-saving medication with higher purity and lower environmental impact. The continued refinement of the synthesis of (R)-HPA will remain a critical endeavor in ensuring broad and affordable access to Tenofovir globally.

References

- Exploring (R)-(+)-9-(2-Hydroxypropyl)Adenine: A Key Intermediate in Tenofovir Synthesis. Ningbo Inno Pharmchem Co.,Ltd.

- (R)-(+)-9-(2-Hydroxypropyl)adenine synthesis. ChemicalBook.

- Rivera, N. R., et al. (2018). Enzymatic Approach Towards the Synthesis of Isotopically Labeled (R)-9-(2-hydroxypropyl)adenine. Tetrahedron Letters.

- Derstine, B., et al. (2020). An Efficient Synthesis of Tenofovir (PMPA): A Key Intermediate Leading to Tenofovir-Based HIV Medicines. Organic Process Research & Development.

- An Efficient Synthesis of Tenofovir (PMPA): A Key Intermediate Leading to Tenofovir-based HIV Medicines.

- Gleason, J. L., et al. (2023). Chemoenzymatic Synthesis of Tenofovir. PubMed Central, NIH.

- McQuade, D. T., Gupton, B. F., et al. (2020). Synthesis of Tenofovir. Thieme.

- CN112645952A - Synthetic method of (R) - (+) -9- (2-hydroxypropyl) adenine.

- Improvement on the synthetic process of (R)-9-[2-(phosphonomethoxy) propyl] adenine.

- CN104710424B - (R) (+) preparation method of 9 (2 hydroxypropyl) adenine.

- (R)-9-[2-(Hydroxypropyl] Adenine, CAS 14047-28-0. Santa Cruz Biotechnology.

- (R)-9-(2-hydroxypropyl)adenine. Sigma-Aldrich.

- (R)-(+)-9-(2-Hydroxypropyl)adenine | 14047-28-0. ChemicalBook.

- 9-(2-Hydroxypropyl)adenine, (R)-.

Sources

Physical and chemical properties of diethyl p-toluenesulfonyloxymethylphosphonate

An In-depth Technical Guide to Diethyl p-Toluenesulfonyloxymethylphosphonate

Authored by a Senior Application Scientist

Introduction: Diethyl p-toluenesulfonyloxymethylphosphonate (CAS No. 31618-90-3) is a pivotal organophosphorus compound, primarily recognized for its role as a critical intermediate in the synthesis of significant antiviral pharmaceuticals.[1] This guide offers a comprehensive exploration of its physical and chemical characteristics, detailed synthesis protocols, and its primary applications within the field of drug development, designed for researchers, scientists, and professionals in the pharmaceutical industry.

Compound Identification and Structure

-

IUPAC Name: Diethoxyphosphorylmethyl 4-methylbenzenesulfonate[2][3]

-

Synonyms: Diethyl (tosyloxy)methylphosphonate, (p-Toluenesulfonyloxymethyl)phosphonic Acid Diethyl Ester, (Diethoxyphosphoryl)methyl p-Toluenesulfonate, p-Toluenesulfonic Acid (Diethoxyphosphoryl)methyl Ester.[5][6]

Physicochemical Properties

The handling, storage, and application of this compound in synthetic chemistry are dictated by its physical and chemical properties.

Physical Properties

This compound is typically a colorless to pale yellow, oily liquid.[1][4][5][7] Key physical data are summarized below for easy reference.

| Property | Value | Reference |

| Appearance | Colorless to Pale Yellow Liquid/Oil | [1][5][7] |

| Boiling Point | 137 °C at 0.02 mmHg | [2][4] |

| Melting/Freezing Point | 18-23 °C | [2] |

| Density | 1.255 g/cm³ | [2][4] |

| Refractive Index | 1.50 | |

| Flash Point | 220.9 °C | [4] |

| Solubility | Sparingly soluble in Chloroform and Methanol. Soluble in Dichloromethane and Ethyl Acetate. | [4][7] |

Chemical Properties and Reactivity

-

Stability: The compound is stable under recommended storage temperatures and pressures.[2] It is noted to be heat-sensitive.[8]

-

Incompatible Materials: It should be kept away from strong oxidizing agents.[2]

-

Hazardous Decomposition: Upon combustion or thermal decomposition, it may produce toxic fumes, including carbon oxides, phosphorus oxides, and sulfur oxides.[2][9]

-

Reactivity: The tosylate group is an excellent leaving group, making the methylene carbon adjacent to it susceptible to nucleophilic attack. This reactivity is fundamental to its utility in organic synthesis.

Synthesis of Diethyl p-Toluenesulfonyloxymethylphosphonate

The synthesis is generally accomplished via a two-step process. The initial step involves the formation of diethyl hydroxymethylphosphonate, which is then tosylated using p-toluenesulfonyl chloride.[1][10]

Synthetic Workflow Diagram

Caption: Two-step synthesis workflow.

Detailed Experimental Protocol

This protocol is a representative synthesis method compiled from various sources.[7][10][11][12]

Step 1: Synthesis of Diethyl Hydroxymethylphosphonate

-

Reaction Setup: To a suitable reaction vessel, add diethyl phosphite, a solvent such as toluene or dichloromethane, and a catalytic amount of a base like triethylamine or potassium carbonate.[1][10][11]

-

Reagent Addition: Cool the mixture to a controlled temperature, typically between -5 to 20 °C.[1] Slowly add paraformaldehyde to the mixture portion-wise while maintaining the temperature.

-

Reaction: Stir the mixture at this temperature for a specified period until the reaction is complete, which can be monitored by techniques like TLC or GC.

-

Work-up: After the reaction is complete, the catalyst may be filtered off. The solvent is then removed under reduced pressure to yield crude diethyl hydroxymethylphosphonate, which can be used in the next step without further purification.[10]

Step 2: Synthesis of Diethyl p-Toluenesulfonyloxymethylphosphonate

-

Reaction Setup: Dissolve the diethyl hydroxymethylphosphonate from Step 1 in a suitable solvent like dichloromethane or toluene.[10] Cool the solution to a low temperature, often between -10 to 0 °C.[7]

-

Reagent Addition: Add p-toluenesulfonyl chloride to the solution. Then, slowly add an acid-binding agent, such as triethylamine, dropwise, ensuring the temperature remains low.[7][10]

-

Reaction: After the addition is complete, allow the reaction mixture to stir for several hours, gradually warming to room temperature.[7] The reaction progress is monitored until completion.

-

Work-up and Purification: Upon completion, the reaction mixture is typically washed with water to remove salts (e.g., triethylamine hydrochloride).[7] The organic layer is dried over anhydrous sodium sulfate and filtered. The solvent is evaporated under reduced pressure to yield the crude product.[7]

-

Final Purification: The final product is purified by vacuum distillation to obtain high-purity diethyl p-toluenesulfonyloxymethylphosphonate as a pale yellow oil.[7]

Applications in Drug Development

The primary and most significant application of this compound is as a key intermediate in the synthesis of Tenofovir.[1][7][13]

-

Role in Tenofovir Synthesis: Tenofovir is a nucleotide reverse transcriptase inhibitor (NRTI) that is a cornerstone in the treatment of HIV/AIDS and chronic hepatitis B.[1][7] Diethyl p-toluenesulfonyloxymethylphosphonate serves as the precursor for introducing the crucial phosphonate moiety into the Tenofovir structure.[1]

Logical Relationship Diagram

Caption: Role in antiviral drug synthesis.

Spectroscopic Characterization

The identity and purity of diethyl p-toluenesulfonyloxymethylphosphonate are confirmed using various spectroscopic techniques. While the spectra themselves are not reproduced here, data is available in public databases.

-

NMR Spectroscopy: ¹H NMR, ¹³C NMR, and ³¹P NMR spectra are used to elucidate the structure of the molecule.[14][15]

-

Infrared (IR) Spectroscopy: FTIR spectroscopy helps identify the functional groups present, such as P=O, S=O, and C-O bonds.[15]

-

Raman Spectroscopy: Raman spectra provide complementary vibrational information to IR.[14][15]

-

Mass Spectrometry: This technique is used to confirm the molecular weight of the compound.

Safety, Handling, and Storage

Proper handling and storage are essential for safety and to maintain the integrity of the compound.

-

Precautions for Safe Handling:

-

Conditions for Safe Storage:

-

First-Aid Measures:

-

Skin Contact: Immediately flush skin with plenty of running water for at least 15 minutes and remove contaminated clothing.[2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[2]

-

Inhalation: Move the person to fresh air.[2]

-

In all cases of exposure, seek immediate medical attention.[2]

-

References

-

ChemBK. (n.d.). Diethylp-toluenesulfonyloxymethylphosphonate. Retrieved from [Link]

- Google Patents. (2018). CN109053799B - Synthesis method of diethyl p-toluenesulfonyloxymethylphosphonate.

- Google Patents. (2016). CN105801452A - Diethyl p-toluenesulfonyloxy methylphosphonate synthesis method.

-

Veeprho. (n.d.). Diethyl (p-Toluenesulfonyloxymethyl)phosphonate | CAS 31618-90-3. Retrieved from [Link]

- Google Patents. (2009). CN102108086A - Method for preparing p-tosyloxymethyl diethyl phosphonate.

-

Patsnap. (n.d.). Synthesis method of diethyl (tosyloxy)methylphosphonate. Retrieved from [Link]

-

PharmaCompass. (n.d.). diethyl p-toluene sulfonyloxy methylphosphonate. Retrieved from [Link]

-

PharmaCompass. (n.d.). Diethyl [(p-toluenesulfonyl)oxy]methyl]phosphonate. Retrieved from [Link]

-

PubChem. (n.d.). Diethyl P-[[[(4-methylphenyl)sulfonyl]oxy]methyl]phosphonate. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 31618-90-3 | Product Name : Diethyl (tosyloxy)methylphosphonate. Retrieved from [Link]

-

LookChem. (n.d.). Diethyl p-toluene sulfonyloxy methyl phosphonate(DESMP) factory. Retrieved from [Link]

-

SpectraBase. (n.d.). Diethyl (tosyloxy)methylphosphonate. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. aksci.com [aksci.com]

- 3. veeprho.com [veeprho.com]

- 4. chembk.com [chembk.com]

- 5. Diethyl (p-Toluenesulfonyloxymethyl)phosphonate [cymitquimica.com]

- 6. Diethyl (p-Toluenesulfonyloxymethyl)phosphonate | 31618-90-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. Diethyl (tosyloxy)methylphosphonate | 31618-90-3 [chemicalbook.com]

- 8. labsolu.ca [labsolu.ca]

- 9. tcichemicals.com [tcichemicals.com]

- 10. CN105541910A - Diethyl p-toluenesulfonyloxy methylphosphonate synthesis method - Google Patents [patents.google.com]

- 11. CN109053799B - Synthesis method of diethyl p-toluenesulfonyloxymethylphosphonate - Google Patents [patents.google.com]

- 12. CN102108086A - Method for preparing p-tosyloxymethyl diethyl phosphonate - Google Patents [patents.google.com]

- 13. pharmaffiliates.com [pharmaffiliates.com]

- 14. Diethyl P-[[[(4-methylphenyl)sulfonyl]oxy]methyl]phosphonate | C12H19O6PS | CID 4193599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. spectrabase.com [spectrabase.com]

- 16. echemi.com [echemi.com]

- 17. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Safe Handling of Diethyl (tosyloxy)methylphosphonate

Introduction: Diethyl (tosyloxy)methylphosphonate, often abbreviated as DESMP, is a pivotal organophosphorus reagent with significant applications in modern synthetic chemistry. Its primary role is as a key intermediate in the synthesis of antiviral therapeutics, most notably Tenofovir, a cornerstone in the treatment of HIV/AIDS and chronic hepatitis B.[1][2][3] The molecule's utility stems from the unique combination of a diethyl phosphonate moiety and a p-toluenesulfonate (tosylate) group. The tosylate is an excellent leaving group, facilitating nucleophilic substitution reactions, while the phosphonate group is essential for the biological activity of the final drug product.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of DESMP. Adherence to these protocols is critical not only for ensuring personnel safety but also for maintaining experimental integrity and regulatory compliance.

Part 1: Physicochemical Profile and Reactivity Insights

Understanding the fundamental properties of a reagent is the first step in a robust safety assessment. DESMP is typically supplied as a clear, colorless to pale yellow oily liquid.[1][2][3][4] Its key physical and chemical properties are summarized below.

Table 1: Physicochemical Data for Diethyl (tosyloxy)methylphosphonate

| Property | Value | Source(s) |

| CAS Number | 31618-90-3 | [1][4][5] |

| Molecular Formula | C₁₂H₁₉O₆PS | [2][4][5] |

| Molecular Weight | 322.31 g/mol | [2][4][5] |

| Appearance | Clear, colorless to pale yellow oil/liquid | [1][2][4] |

| Density | 1.255 g/mL | [2][4][6] |

| Boiling Point | 137 °C @ 0.02 mmHg | [1][4][5] |

| Melting Point | Reported values vary: -70°C, 18-23°C, 29-31°C | [4][5][6][7] |

| Flash Point | 92 °C (Closed Cup) | [4][5] |

| Solubility | Sparingly soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol | [3][4] |

Note on Melting Point: The significant variation in reported melting points suggests that DESMP can exist as a supercooled liquid at ambient temperatures. Researchers should be prepared to handle it as either a low-melting solid or a viscous liquid.

Chemical Structure:

Caption: Chemical structure of DESMP.

Part 2: Hazard Identification and Risk Assessment

DESMP presents a multi-faceted hazard profile that necessitates careful evaluation before any laboratory work commences. The primary risks are associated with its flammability, potential for skin and eye irritation, and environmental toxicity.

GHS Hazard Classification Summary:

-

Flammable Liquids: Category 3 (H226: Flammable liquid and vapour)[8]

-

Skin Corrosion/Irritation: Category 2 (H315: Causes skin irritation)[3][9]

-

Serious Eye Damage/Eye Irritation: Category 2A (H319: Causes serious eye irritation)[3]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (H335: May cause respiratory irritation)[3]

-

Hazardous to the Aquatic Environment (Chronic): Category 2 or 3 (H411/H412: Toxic/Harmful to aquatic life with long lasting effects)[7][8]

Causality of Hazards:

-

Flammability: With a flash point of 92°C, DESMP is a combustible liquid.[4][5] While not highly flammable, its vapors can form flammable mixtures with air, particularly upon heating. The risk is magnified by its use with common, low-boiling point organic solvents.

-

Reactivity and Health Effects: The tosylate functional group makes DESMP a potential alkylating agent. While its reactivity is moderate compared to other alkylating agents, contact with skin or eyes can lead to irritation.[6] Inhalation of vapors or aerosols may irritate the respiratory tract.[6]

-

Environmental Impact: Organophosphorus compounds can be persistent and toxic to aquatic life. Spills must be contained to prevent entry into waterways.[7][8]

Risk Assessment Workflow: Before handling DESMP, a mandatory risk assessment should be performed. This process ensures that all potential hazards are identified and mitigated through appropriate controls.

Caption: A systematic workflow for risk assessment before using DESMP.

Part 3: Safe Handling Protocols and Engineering Controls

The principle of "as low as reasonably practicable" (ALARP) should govern all exposure to DESMP. This is achieved through a combination of robust engineering controls and meticulous handling techniques.

Primary Engineering Control: The Chemical Fume Hood All manipulations of DESMP, including weighing, transferring, and its use in reactions, must be conducted within a certified chemical fume hood.[4][6][8] This is non-negotiable. The fume hood serves two primary purposes:

-

Vapor Containment: It protects the user from inhaling potentially irritating vapors.

-

Spill & Splash Containment: The physical barrier of the sash protects against splashes and helps contain spills within a manageable area.

Caption: Idealized workflow for handling DESMP inside a fume hood.

Step-by-Step Handling Protocol (Laboratory Scale)

-

Preparation: Before retrieving DESMP from storage, ensure the fume hood is operational and uncluttered. Assemble all necessary glassware and equipment. Designate a labeled hazardous waste container within the hood.

-

Equilibration: If stored refrigerated, allow the sealed container of DESMP to equilibrate to room temperature within the fume hood to prevent moisture condensation upon opening.

-

Transfer: Perform all transfers of the liquid over a secondary containment tray to confine any potential drips or spills. Use non-sparking tools and equipment.[4][5][8]

-

Grounding: For transfers of larger quantities, ensure the container and receiving equipment are grounded and bonded to prevent static discharge, a potential ignition source.[4][5][8]

-

Reaction Setup: Add the reagent to the reaction vessel slowly. If the reaction is exothermic, have a cooling bath on standby.

-

Post-Use: Tightly reseal the primary container. Decontaminate any surfaces with an appropriate solvent and dispose of the cleaning materials as hazardous waste.

-

Hand Hygiene: After removing gloves correctly, immediately wash hands with soap and water.[5][6][7]

Part 4: Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering controls. The selection of PPE must be based on a thorough risk assessment of the specific task being performed.

Table 2: Recommended PPE for Tasks Involving DESMP

| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |

| Storage Retrieval | Safety glasses with side shields | Chemical-resistant gloves (Nitrile) | Lab coat | Not typically required |

| Weighing/Transfer (<100mL) | Chemical splash goggles | Chemical-resistant gloves (Nitrile, Butyl) | Lab coat | Not required in a fume hood |

| Reaction Monitoring | Chemical splash goggles | Chemical-resistant gloves (Nitrile, Butyl) | Lab coat | Not required in a fume hood |

| Spill Cleanup (Minor) | Chemical splash goggles and face shield | Double-gloving (e.g., Nitrile inner, Butyl outer) | Chemical-resistant apron over lab coat | Recommended (Air-purifying respirator with organic vapor cartridge) |

| Spill Cleanup (Major) | Chemical splash goggles and face shield | Heavy-duty chemical gloves | Chemical-resistant suit | Required (SCBA)[10][11] |

Self-Validating Protocol: Donning and Doffing PPE

The order of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning Sequence:

-

Lab Coat/Apron

-

Safety Goggles/Face Shield

-

Gloves (pull cuffs over the sleeves of the lab coat)

Doffing Sequence (The "Dirty-to-Dirty, Clean-to-Clean" Principle):

-

Gloves: Remove the first glove by pinching the cuff and peeling it off inside-out. Slide the ungloved finger under the cuff of the second glove and peel it off inside-out. Dispose of immediately.

-

Lab Coat/Apron: Remove by folding it inward, avoiding contact with the contaminated exterior.

-

Goggles/Face Shield: Remove by handling the strap, not the front.

-

Hand Hygiene: Wash hands thoroughly with soap and water.

Part 5: Storage and Stability

Proper storage is essential for maintaining the chemical integrity of DESMP and ensuring safety.

-

Storage Conditions: Store in a cool, dry, well-ventilated area, away from direct sunlight.[4][5][7][8] Long-term storage under refrigeration (2-8°C) in an inert atmosphere is recommended.[3][6]

-

Container: Keep the container tightly closed to prevent atmospheric moisture ingress and vapor escape.[4][5][8]

-

Incompatibilities: Segregate DESMP from strong oxidizing agents.[6] Reaction with these can be highly exothermic and hazardous.

-

Stability: The product is considered stable under recommended storage conditions.[5][6][7] However, upon combustion or thermal decomposition, it may release toxic fumes of carbon oxides, phosphorus oxides, and sulfur oxides.[6]

Part 6: Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm. All personnel working with DESMP must be familiar with these procedures.

Spill Response Decision Tree:

Caption: A decision-making guide for responding to DESMP spills.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[5][6]

-

Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5][6]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][6]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][6]

Fire Fighting

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4][5][6]

-

Procedure: For small fires, use the appropriate extinguisher. For larger fires, or any fire that cannot be immediately extinguished, evacuate the area and call emergency services. Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[4][5][6]

Part 7: Waste Disposal

All DESMP waste, including contaminated consumables (gloves, absorbent pads, pipette tips), is considered hazardous waste.

-

Segregation: Do not mix DESMP waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EH&S) department.

-

Containerization: Collect all waste in a clearly labeled, sealable, and chemically compatible container. The label should read "Hazardous Waste" and include the full chemical name.

-

Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management program. Do not pour DESMP down the drain.[4][7] Disposal must adhere to all local, state, and federal regulations.[6]

References

-

Understanding Diethyl (tosyloxy)methylphosphonate: Properties and Applications . Autech. [Link]

-

Personal Protective Equipment | US EPA . United States Environmental Protection Agency. [Link]

-

Personal Protective Equipment (PPE) - CHEMM . U.S. Department of Health & Human Services. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Diethyl (tosyloxy)methylphosphonate | 31618-90-3 [chemicalbook.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. aksci.com [aksci.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. epa.gov [epa.gov]

- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

Molecular weight and formula of (Diethoxyphosphoryl)methyl 4-methylbenzenesulfonate

An In-Depth Technical Guide to (Diethoxyphosphoryl)methyl 4-methylbenzenesulfonate: Properties, Synthesis, and Applications in Organic Chemistry and Drug Development

Introduction

This compound, commonly referred to in literature as diethyl (tosyloxy)methylphosphonate, is a versatile bifunctional reagent of significant interest to researchers in synthetic organic chemistry and drug development. With the CAS Number 31618-90-3, this compound uniquely combines the reactivity of a phosphonate ester with the properties of a potent alkylating agent via its tosylate leaving group.[1][2][3][4] Its primary role is as a key intermediate in the synthesis of complex molecules, most notably in the production of antiviral therapeutics such as Tenofovir and its advanced prodrugs, Tenofovir Alafenamide (TAF) and Tenofovir Disoproxil Fumarate (TDF).[5][6]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the compound's physicochemical properties, a detailed examination of its synthesis, its core reactivity, and its critical applications. As a Senior Application Scientist, the focus will extend beyond mere data presentation to explain the causal relationships behind its synthetic utility, offering field-proven insights into its practical application.

Physicochemical and Structural Properties

The compound's utility is grounded in its specific chemical structure and physical characteristics. It is typically a colorless to yellow liquid or low-melting solid under standard conditions.[4] A summary of its key properties is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 31618-90-3 | [1][2][3][4] |

| Molecular Formula | C₁₂H₁₉O₆PS | [1][2][7] |

| Molecular Weight | 322.32 g/mol | [4][7] |

| Appearance | Colorless to yellow liquid or solid | [4] |

| Purity | Typically ≥97% | [3] |

| Storage Conditions | Inert atmosphere, 2-8°C | [4] |

| SMILES | CCOP(=O)(COS(=O)(=O)C1=CC=C(C=C1)C)OCC | [3] |

| InChIKey | UOEFFQWLRUBDME-UHFFFAOYSA-N | [4] |

Synthesis of this compound

The most common and industrially relevant synthesis is a two-step process starting from readily available commercial reagents: diethyl phosphite and paraformaldehyde.[8] This approach is efficient and scalable.